(S)-(-)-2-o-Benzylglycerinaldehyde (S)-(-)-2-o-Benzylglycerinaldehyde
Brand Name: Vulcanchem
CAS No.: 129492-58-6
VCID: VC0166032
InChI: InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1
SMILES: C1=CC=C(C=C1)COC(CO)C=O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

(S)-(-)-2-o-Benzylglycerinaldehyde

CAS No.: 129492-58-6

Main Products

VCID: VC0166032

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

(S)-(-)-2-o-Benzylglycerinaldehyde - 129492-58-6

CAS No. 129492-58-6
Product Name (S)-(-)-2-o-Benzylglycerinaldehyde
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name (2S)-3-hydroxy-2-phenylmethoxypropanal
Standard InChI InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1
Standard InChIKey JDNBRBUDLGGLQH-SNVBAGLBSA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@@H](CO)C=O
SMILES C1=CC=C(C=C1)COC(CO)C=O
Canonical SMILES C1=CC=C(C=C1)COC(CO)C=O
PubChem Compound 11126851
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator